molecular formula C14H8F2N4O2 B2745152 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887867-89-2

2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2745152
CAS RN: 887867-89-2
M. Wt: 302.241
InChI Key: PZTNYHYELGJXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. PET Imaging Agent Development

  • Wang et al. (2013) synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for detecting B-Raf(V600E) in cancers. This tracer was prepared with significant specific activity, suggesting its utility in PET imaging applications (Wang et al., 2013).

2. Synthesis of Novel Bicyclic Systems

  • Kharchenko et al. (2008) reported on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involving 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, and predicted their biological activity. This highlights the compound's role in creating new chemical structures with potential biological applications (Kharchenko et al., 2008).

3. Experimental and Theoretical Studies in Organic Chemistry

  • Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, involving derivatives of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. This research contributes to the understanding of reaction mechanisms in organic synthesis (Yıldırım et al., 2005).

4. Fluorescence Studies for Organic Material Applications

  • Yamaji et al. (2017) explored the fluorescence properties of benzamides having pyridine and other moieties, including derivatives of 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. They demonstrated its potential in promoting biological and organic material applications due to its intense luminescence properties (Yamaji et al., 2017).

5. Bioactive Compound Synthesis and Evaluation

  • Devarasetty et al. (2016) synthesized and evaluated 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including 2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, for their antibacterial and cytotoxic activity. This indicates the compound's potential in the development of new antibacterial and anticancer agents (Devarasetty et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O2/c15-9-2-1-3-10(16)11(9)12(21)18-14-20-19-13(22-14)8-4-6-17-7-5-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNYHYELGJXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

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